tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Description

Nomenclature and Structural Identity

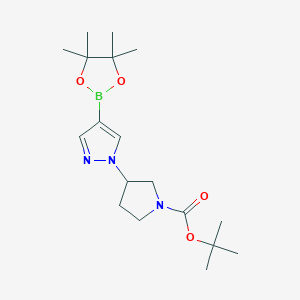

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate represents a complex organometallic compound with multiple functional groups integrated into a single molecular framework. The compound is officially registered under CAS number 1359974-18-7 and possesses the molecular formula C₁₈H₃₀BN₃O₄ with a molecular weight of 363.26 g/mol. The MDL number MFCD22570722 provides additional identification for this compound in chemical databases.

The systematic nomenclature reflects the compound's intricate structure, which incorporates a tert-butyl carbamate protecting group attached to a pyrrolidine ring. The pyrrolidine nitrogen is substituted with a pyrazole moiety that bears a pinacol boronate ester at the 4-position. This structural arrangement creates a molecule with distinct chemical reactivity patterns and coordination capabilities.

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1359974-18-7 |

| Molecular Formula | C₁₈H₃₀BN₃O₄ |

| Molecular Weight | 363.26 g/mol |

| MDL Number | MFCD22570722 |

| InChI Key | IGWFVUAHNXWIFY-UHFFFAOYSA-N |

| SMILES Notation | CC(C)(C)OC(=O)N1CCC(N2C=C(B3OC(C)(C)C(C)(C)O3)C=N2)C1 |

The compound's structural complexity arises from the integration of multiple heterocyclic systems and functional groups. The pyrrolidine ring provides a five-membered saturated nitrogen heterocycle, while the pyrazole contributes a five-membered aromatic dinitrogen heterocycle. The boronate ester functionality introduces a boron center coordinated within a six-membered dioxaborolane ring system, creating opportunities for diverse chemical transformations.

Alternative nomenclature systems have been employed to describe this compound in various research contexts. The compound is also known as 1-Pyrrolidinecarboxylic acid, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester, reflecting the systematic naming conventions used in chemical databases. This alternative naming emphasizes the carboxylic acid derivative nature of the molecule while maintaining clarity regarding the substitution pattern.

Historical Context in Organometallic Chemistry

The development of pyrazolylborate chemistry has its origins in the pioneering work of the 1960s, when poly(1-pyrazolyl)borate ligands were first introduced as a new family of transition metal chelates. These early investigations established the fundamental principles governing the coordination behavior of pyrazolyl-containing ligands and their ability to stabilize various metal complexes in different geometries. The historical significance of this work lies in the recognition that poly(pyrazolyl)borate ligands could provide opportunities for physical studies of complexes with different geometries and metal ions while maintaining essentially constant ligand characteristics.

The evolution of pyrazolylborate chemistry has been marked by continuous refinements in synthetic methodology and expanding applications in organometallic chemistry. Early synthetic approaches relied on the reaction of pyrazoles with borohydride reagents under thermal conditions, which often led to limited scope and harsh reaction conditions. These limitations prompted the development of more sophisticated synthetic strategies that could accommodate a broader range of substituents and functional groups.

Recent advances in pyrazolylborate synthesis have demonstrated the potential for preparing previously inaccessible compounds through the use of highly reactive haloboranes with in situ formed pyrazolides under mild conditions. This methodological breakthrough has enabled the synthesis of poly(pyrazolyl)borate ligands bearing labile functional groups, such as nitro or aldehyde substituents, and including highly hindering and electron-withdrawing substituents simultaneously. The significance of these developments extends beyond synthetic convenience to encompass fundamental advances in understanding structure-reactivity relationships.

The historical trajectory of organometallic chemistry has been profoundly influenced by the development of scorpionate ligands, of which pyrazolylborates represent a particularly important class. These ligands have found extensive applications in coordination chemistry, catalysis, and materials science due to their ability to provide well-defined coordination environments and tunable steric and electronic properties. The systematic study of tris(pyrazolyl)methanes and related compounds has revealed their potential as neutral analogues of tris(pyrazolyl)hydroborates, although their chemistry remains comparatively underdeveloped.

Position within Pyrazolylboronate Research

Contemporary pyrazolylboronate research encompasses a diverse array of structural motifs and applications, with particular emphasis on the development of new synthetic methodologies and the exploration of biological activities. The field has witnessed significant growth in recent years, driven by the recognition that pyrazolylborate ligands can provide unique coordination environments and reactivity patterns that are not readily accessible through other ligand systems.

The synthesis of known and previously inaccessible poly(pyrazolyl)borate ligands has been revolutionized through the implementation of selective synthetic protocols that operate under safe and mild conditions. These methodological advances have enabled researchers to access compounds bearing challenging combinations of functional groups, including highly hindering substituents and electron-withdrawing groups that were previously incompatible with existing synthetic approaches. The ability to use approximately stoichiometric amounts of starting pyrazole derivatives represents a significant improvement in synthetic efficiency and waste reduction.

Table 2: Comparison of Pyrazolylboronate Synthetic Methodologies

| Method | Reaction Conditions | Scope | Yield Range | Key Advantages |

|---|---|---|---|---|

| Traditional Thermal | High temperature, long reaction times | Limited to stable substituents | 30-60% | Simple equipment requirements |

| Haloborane-Mediated | Mild conditions, room temperature | Broad functional group tolerance | 64-93% | Complete regioselectivity |

| In Situ Formation | Ambient conditions, short reaction times | Sterically demanding substituents | 73-91% | Stoichiometric reagent use |

The integration of pyrazolylborate ligands into pharmaceutical research has opened new avenues for drug discovery and development. Recent investigations have demonstrated the potential of tris(pyrazolyl)borate molybdenum complexes as anticancer agents, with the scorpionate ligands serving as determining factors in the biological activity of the resulting complexes. These findings highlight the importance of ligand design in modulating the therapeutic properties of organometallic compounds.

The exploration of in situ pyrazolylborate ligand synthesis has revealed novel coordination behaviors and structural motifs that were not previously accessible. The discovery that aluminum isopropoxide Lewis acids can facilitate the formation of pyrazolylborate ligands through in situ synthesis has provided new insights into the factors governing ligand assembly and coordination. This approach has led to the identification of trans-chelating pyrazolylborate ligands that exhibit distinct coordination preferences compared to their cis-chelating counterparts.

Isomeric Forms and Stereochemical Considerations

The stereochemical complexity of this compound arises from the presence of a chiral center at the 3-position of the pyrrolidine ring. This structural feature gives rise to two enantiomeric forms that exhibit distinct three-dimensional arrangements and potentially different biological and chemical properties. The absolute configuration of the chiral center determines the spatial orientation of the pyrazolyl substituent relative to the carbamate protecting group.

The (R)-enantiomer of the compound is specifically identified by CAS number 1175273-52-5, while the (S)-enantiomer corresponds to CAS number 1175273-55-8. These stereoisomers represent non-superimposable mirror images that may exhibit different reactivity patterns in asymmetric synthesis applications and distinct binding affinities in biological systems. The availability of both enantiomeric forms provides opportunities for stereochemical studies and the development of enantioselective synthetic methodologies.

Table 3: Stereochemical Properties of Enantiomeric Forms

| Enantiomer | CAS Number | Absolute Configuration | Predicted Properties |

|---|---|---|---|

| (R)-Form | 1175273-52-5 | R at C-3 of pyrrolidine | Distinct optical rotation |

| (S)-Form | 1175273-55-8 | S at C-3 of pyrrolidine | Opposite optical rotation |

| Racemic | 1359974-18-7 | Equal mixture | No net optical activity |

The stereochemical considerations extend beyond simple enantiomerism to encompass conformational preferences and dynamic behavior in solution. The pyrrolidine ring system can adopt envelope or twist conformations that influence the overall molecular geometry and accessibility of reactive sites. The orientation of the pyrazolyl substituent relative to the pyrrolidine ring affects both the steric environment around the boron center and the potential for intramolecular interactions.

The presence of the bulky tert-butyl carbamate protecting group introduces additional steric constraints that may influence the conformational preferences of the molecule. Computational studies suggest that the compound adopts preferred conformations that minimize steric interactions between the various substituents while maintaining optimal orbital overlap for electronic stabilization. These conformational preferences have implications for the compound's reactivity in chemical transformations and its binding interactions in biological systems.

The boronate ester functionality introduces additional stereochemical complexity through the potential for boron-centered stereochemistry, although the tetrahedral geometry around boron typically does not result in stable stereoisomers under normal conditions. However, the coordination of the boron atom within the dioxaborolane ring system creates a rigid framework that constrains the molecular geometry and influences the overall stereochemical profile of the compound.

Properties

IUPAC Name |

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BN3O4/c1-16(2,3)24-15(23)21-9-8-14(12-21)22-11-13(10-20-22)19-25-17(4,5)18(6,7)26-19/h10-11,14H,8-9,12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWFVUAHNXWIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Identity

- IUPAC Name: tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate

- CAS Number: 57812466

- Molecular Formula: C19H29BN4O4

- Molecular Weight: 388.27 g/mol

This compound is a boron-containing organic compound known for its potential biological activities, particularly in medicinal chemistry.

The compound's biological activity is primarily attributed to its interaction with various biological targets through the pyrazole and pyrrolidine moieties. The presence of the dioxaborolane group enhances its binding affinity and stability in biological systems. Research indicates that compounds with similar structures have shown promise as inhibitors in various pathways, including those involved in cancer and viral infections.

Antiviral Activity

Recent studies have highlighted the potential of pyrrole-scaffold compounds in modulating hepatitis B virus (HBV) capsid assembly. For instance, compounds structurally related to tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate have demonstrated significant anti-HBV activity. In one study, the binding characteristics of these compounds were evaluated using molecular dynamics simulations which revealed favorable interactions with HBV capsid proteins .

Pharmacokinetics and Toxicology

The pharmacokinetic properties of similar compounds suggest that they possess favorable absorption and distribution profiles. The incorporation of the dioxaborolane unit is believed to enhance metabolic stability while minimizing toxicity. For example, modifications in the structure can lead to variations in cytochrome P450 (CYP) inhibition profiles, which are crucial for drug metabolism .

Case Studies

Several case studies have explored the efficacy of related compounds:

- Anti-HBV Studies : A series of pyrrole-based compounds were synthesized and tested for their ability to inhibit HBV replication. The results showed a correlation between structural modifications and enhanced antiviral activity.

- CYP Inhibition Profiles : Compounds were assessed for their impact on CYP enzymes. Some exhibited significant inhibition at varying concentrations, indicating a need for careful consideration in drug design to avoid adverse interactions .

Comparative Activity Table

| Compound Name | Structure Type | IC50 (nM) | CYP Inhibition (%) | Notes |

|---|---|---|---|---|

| CU01 | Pyrrole | 447 | CYP2B6 (50%) | Moderate activity against HBV |

| CU02 | Pyrrole | 300 | CYP2C19 (53%) | High potency |

| CU03 | Pyrrole | 250 | Multiple CYPs | Broad-spectrum activity |

| tert-butyl 3-(4-(4,4,5,5-tetramethyl... | Dioxaborolane derivative | TBD | TBD | Potential lead compound |

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the development of new pharmaceuticals due to its potential biological activity. The incorporation of the boron atom enhances its reactivity and selectivity in biological systems. Research indicates that derivatives of this compound may exhibit anti-cancer properties by targeting specific enzymes involved in tumor growth .

Organic Synthesis

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions such as Suzuki coupling makes it valuable for constructing carbon-carbon bonds in organic synthesis .

Material Science

The compound's boron component allows for applications in materials science, particularly in the development of boron-doped polymers and nanomaterials. These materials can exhibit unique electronic and optical properties beneficial for applications in sensors and electronic devices .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Extended Aromatic Systems

| tert-Butyl 3-methyl-5-boronic ester-pyrazolo[3,4-c]pyridine-1-carboxylate (HR484108) | C18H26BN3O4 | 359.23 | Pyrazolo[3,4-c]pyridine core | Enhanced aromaticity improves π-π stacking in drug-target interactions. |

| tert-Butyl 3-boronic ester-pyrrolo[2,3-b]pyridine-1-carboxylate | C18H25BN2O4 | 344.21 | Fused pyrrolo-pyridine system | Planar structure may reduce solubility but increase binding affinity. |

Substituent Modifications

|

Preparation Methods

General Synthetic Strategy

The preparation of tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate primarily involves the palladium-catalyzed borylation of a suitable halogenated or triflate precursor of the pyrazolyl-pyrrolidine moiety. The key steps are:

- Starting material: A triflate or halogenated derivative of the pyrrolidine-pyrazole compound, for example, tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate.

- Boron source: Bis(pinacolato)diboron (B2pin2).

- Catalyst: Palladium complex, typically dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex with dichloromethane adduct (PdCl2(dppf)2·CH2Cl2).

- Base: Potassium acetate (KOAc).

- Solvent: 1,4-Dioxane.

- Reaction conditions: Heating at 80°C under an inert atmosphere (e.g., nitrogen or argon) for approximately 16 hours.

Detailed Experimental Procedure and Parameters

| Parameter | Details |

|---|---|

| Starting Material | tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate (10.1 g, 28.4 mmol) |

| Boron Source | Bis(pinacolato)diboron (8.7 g, 34.1 mmol) |

| Base | Potassium acetate (KOAc) (8.4 g, 85.3 mmol) |

| Catalyst | PdCl2(dppf)2·CH2Cl2 (1.4 g, 1.7 mmol) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Reaction Time | 16 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Yield | Approximately 90% |

Operation: The reaction mixture containing the triflate precursor, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst is stirred in 1,4-dioxane at 80°C under an inert atmosphere for 16 hours. After completion, the product is isolated typically by standard workup procedures involving filtration, solvent removal, and purification by chromatography or recrystallization.

Mechanistic Insights

- The palladium catalyst facilitates the oxidative addition of the triflate or halide substrate.

- Transmetalation occurs with bis(pinacolato)diboron, transferring the boron moiety to the palladium center.

- Reductive elimination yields the boronate ester product.

- Potassium acetate acts as a base to assist in the transmetalation step and stabilize intermediates.

Summary Table of Preparation Conditions

| Component | Role | Quantity (mmol or g) | Notes |

|---|---|---|---|

| Starting material | Substrate | 10.1 g (28.4 mmol) | Triflate derivative |

| Bis(pinacolato)diboron | Boron source | 8.7 g (34.1 mmol) | Provides boronate group |

| Potassium acetate (KOAc) | Base | 8.4 g (85.3 mmol) | Facilitates transmetalation |

| PdCl2(dppf)2·CH2Cl2 | Catalyst | 1.4 g (1.7 mmol) | Palladium complex catalyst |

| 1,4-Dioxane | Solvent | Sufficient to dissolve reactants | High boiling point solvent |

| Temperature | Reaction condition | 80°C | Optimal for catalyst activity |

| Time | Reaction duration | 16 hours | Ensures complete conversion |

| Atmosphere | Reaction environment | Inert (N2 or Ar) | Prevents catalyst oxidation |

| Yield | Product yield | ~90% | High efficiency |

Research Findings and Notes

- The use of bis(pinacolato)diboron is standard for introducing the boronic ester functionality due to its stability and reactivity.

- The palladium catalyst PdCl2(dppf)2·CH2Cl2 is favored for its high activity and selectivity in borylation reactions.

- Potassium acetate is preferred as a mild base that promotes the reaction without causing side reactions.

- The reaction is sensitive to moisture and oxygen, necessitating an inert atmosphere.

- The reaction conditions (temperature, time, catalyst loading) are optimized to maximize yield and purity.

- The product is typically isolated as a stable boronic acid pinacol ester, useful for further Suzuki-Miyaura cross-coupling or other functionalization steps.

Additional Considerations

- Purification: The crude product often requires purification by column chromatography or recrystallization to remove palladium residues and unreacted starting materials.

- Scale-up: The reaction has been demonstrated on multi-gram scales with consistent yields.

- Safety: Handling of palladium catalysts and triflate substrates requires appropriate safety measures due to toxicity and reactivity.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.